molecular formula C34H16F24P2 B178391 1,2-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]ethane CAS No. 199342-62-6

1,2-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]ethane

Cat. No.: B178391
CAS No.: 199342-62-6
M. Wt: 942.4 g/mol
InChI Key: PKEKIUOXBNSHDE-UHFFFAOYSA-N
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Description

1,2-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]ethane: is a heterocyclic organic compound with the molecular formula C34H16F24P2 and a molecular weight of 942.4 g/mol . This compound is characterized by the presence of two phosphine groups, each substituted with two 3,5-ditrifluoromethylphenyl groups, connected by an ethane backbone. It is commonly used in various research and industrial applications due to its unique chemical properties.

Properties

IUPAC Name

2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylethyl-bis[3,5-bis(trifluoromethyl)phenyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H16F24P2/c35-27(36,37)15-3-16(28(38,39)40)8-23(7-15)59(24-9-17(29(41,42)43)4-18(10-24)30(44,45)46)1-2-60(25-11-19(31(47,48)49)5-20(12-25)32(50,51)52)26-13-21(33(53,54)55)6-22(14-26)34(56,57)58/h3-14H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKEKIUOXBNSHDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)P(CCP(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H16F24P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

942.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometry

The most widely reported method involves alkylation of sodium bis(3,5-ditrifluoromethylphenyl)phosphide (NaP(C6H3(CF3)2)2 ) with 1,2-dibromoethane. This approach mirrors the synthesis of simpler analogs like 1,2-bis(diphenylphosphino)ethane (dppe). The reaction proceeds via nucleophilic substitution:

2NaP(C6H3(CF3)2)2+BrCH2CH2Br((CF3)2C6H3)2PCH2CH2P(C6H3(CF3)2)2+2NaBr2 \, \text{NaP(C}6\text{H}3\text{(CF}3\text{)}2\text{)}2 + \text{BrCH}2\text{CH}2\text{Br} \rightarrow (\text{(CF}3\text{)}2\text{C}6\text{H}3\text{)}2\text{PCH}2\text{CH}2\text{P}(\text{C}6\text{H}3\text{(CF}3\text{)}2\text{)}_2 + 2 \, \text{NaBr}

Key parameters include:

  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) for optimal phosphide solubility.

  • Temperature : 0–25°C to minimize side reactions.

  • Phosphide precursor preparation : Generated by deprotonating bis(3,5-ditrifluoromethylphenyl)phosphine (HP(C6H3(CF3)2)2 ) with NaH or Na metal.

Yield Optimization and Challenges

  • Purity of phosphine precursor : Residual moisture or oxygen degrades HP(C6H3(CF3)2)2, necessitating strict anhydrous conditions.

  • Stoichiometric balance : Excess 1,2-dibromoethane (>1.1 equiv) reduces bis-phosphine byproducts but risks over-alkylation.

  • Isolation : Precipitation from cold ether/hexane mixtures yields the product in 65–75% purity, requiring chromatographic refinement.

Table 1: Representative Alkylation Conditions and Outcomes

Phosphide PrecursorAlkylating AgentSolventTemp (°C)Yield (%)Purity (%)
NaP(C6H3(CF3)2)2BrCH2CH2BrTHF0–256892
NaP(C6H3(CF3)2)2ClCH2CH2ClDMF25–405585

Reductive Dechlorination of Chlorophosphonium Intermediates

Two-Step Synthesis from Phosphine Oxides

A scalable alternative involves reducing chlorophosphonium chloride intermediates derived from phosphine oxides:

Step 1 : Phosphine oxide (1 ) reacts with oxalyl chloride to form dichlorophosphonium chloride (2 ):

(CF3)2C6H3P(O)H+(COCl)2(CF3)2C6H3PCl2+CO2+HCl\text{(CF}3\text{)}2\text{C}6\text{H}3\text{P(O)H} + (\text{COCl})2 \rightarrow \text{(CF}3\text{)}2\text{C}6\text{H}3\text{PCl}2 + \text{CO}_2 + \text{HCl}

Step 2 : Reductive coupling using NaAlH4/NaH in THF at −78°C:

2(CF3)2C6H3PCl2+NaAlH4((CF3)2C6H3)2PCH2CH2P(C6H3(CF3)2)2+2NaCl+AlCl3+2H22 \, \text{(CF}3\text{)}2\text{C}6\text{H}3\text{PCl}2 + \text{NaAlH}4 \rightarrow (\text{(CF}3\text{)}2\text{C}6\text{H}3\text{)}2\text{PCH}2\text{CH}2\text{P}(\text{C}6\text{H}3\text{(CF}3\text{)}2\text{)}2 + 2 \, \text{NaCl} + \text{AlCl}3 + 2 \, \text{H}2

Advantages Over Alkylation

  • Tolerance to steric bulk : Effective for electron-deficient aryl groups.

  • Higher yields : 75–85% isolated yield after recrystallization.

  • Reduced sensitivity to oxygen : Chlorophosphonium intermediates are air-stable solids, simplifying handling.

Table 2: Reductive Dechlorination Protocol

ParameterCondition
ReductantNaAlH4/NaH (1:1 molar ratio)
SolventTHF
Temperature−78°C (Step 2)
Reaction Time12–16 h
WorkupAqueous NaHCO3 extraction

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale studies highlight the viability of continuous flow reactors to:

  • Minimize exothermic hazards : Controlled temperature during NaAlH4 reductions.

  • Improve reproducibility : Automated reagent dosing reduces human error.

Cost Drivers

  • Raw materials : Bis(3,5-ditrifluoromethylphenyl)phosphine oxide costs ~$450/g (milligram scale), but bulk purchases reduce this to ~$120/g.

  • Waste management : AlCl3 byproducts require neutralization, contributing to 20–30% of total production costs.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

MetricAlkylation RouteReductive Route
Yield (%)65–7575–85
Purity (%)85–9290–95
ScalabilityModerate (batch)High (continuous flow)
Oxygen SensitivityHighLow
Cost EfficiencyLower (precursor cost)Higher (reagent cost)

Mechanistic Insights and Byproduct Formation

Competing Pathways in Alkylation

  • Monophosphine byproducts : Arise from incomplete alkylation (e.g., (CF3)2C6H3P(CH2CH2Br))(C6H3(CF3)2)) due to stoichiometric imbalances.

  • Phosphine oxide formation : Trace oxygen oxidizes phosphine groups during workup, necessitating inert atmosphere handling.

Reductive Side Reactions

  • Over-reduction : Excess NaAlH4 converts phosphines to secondary phosphines (e.g., (CF3)2C6H3PHCH2CH2PHC6H3(CF3)2)), detectable via 31P NMR .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]ethane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]ethane has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]ethane involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic processes, facilitating chemical transformations. The molecular targets include transition metal centers, and the pathways involved are typically related to catalytic cycles in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]ethane is unique due to its ethane backbone, which provides flexibility and stability to the phosphine groups. This structural feature enhances its ability to form stable complexes with metal ions, making it a valuable ligand in coordination chemistry and catalysis .

Q & A

Basic Question: What are the recommended synthesis and characterization protocols for 1,2-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]ethane?

Methodological Answer:
The synthesis typically involves reacting 1,2-dichloroethane with bis(3,5-ditrifluoromethylphenyl)phosphine under inert conditions (e.g., argon atmosphere) using a Schlenk line. Key steps include:

  • Phosphination : Utilize lithium or sodium as a reducing agent to facilitate P–C bond formation .
  • Purification : Column chromatography with silica gel (eluent: dichloromethane/hexane mixtures) or recrystallization from toluene to achieve >98% purity .
  • Characterization :
    • NMR Spectroscopy : 31^{31}P NMR to confirm P coordination (δ ~-10 to -20 ppm for analogous phosphine ligands) .
    • Elemental Analysis : Verify C, H, P content against theoretical values.
    • X-ray Crystallography : Resolve steric and electronic properties via single-crystal analysis .

Basic Question: How does this ligand influence transition-metal catalysis compared to non-fluorinated analogs?

Methodological Answer:
The electron-withdrawing trifluoromethyl groups enhance metal center electrophilicity, improving oxidative addition rates in cross-coupling reactions. Experimental approaches include:

  • Catalytic Screening : Compare turnover frequencies (TOF) in Suzuki-Miyaura couplings using Pd(0) complexes with this ligand vs. non-fluorinated analogs (e.g., dppe or XylPhos) .
  • Steric Analysis : Quantify ligand cone angles via X-ray structures to correlate with substrate accessibility .
  • Electronic Effects : Use cyclic voltammetry to measure redox potentials of metal complexes, indicating ligand-induced electronic modulation .

Advanced Question: How do the 3,5-ditrifluoromethylphenyl substituents impact ligand stability under harsh reaction conditions?

Methodological Answer:
The trifluoromethyl groups confer thermal and oxidative stability, critical for high-temperature/pressure reactions. Key studies involve:

  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (Td_{d}) under nitrogen/air atmospheres .
  • Reactivity Under Oxidative Conditions : Monitor ligand degradation via 19^{19}F NMR in the presence of peroxides or O2_2 .
  • Catalyst Recycling : Test Pd or Ni complexes in multi-cycle reactions (e.g., Heck coupling) to evaluate ligand leaching via ICP-MS .

Advanced Question: What mechanistic insights have been gained using this ligand in asymmetric hydrogenation?

Methodological Answer:
The ligand’s bulky, electron-deficient aryl groups favor enantioselective substrate binding. Methodologies include:

  • DFT Calculations : Model transition states to predict enantiomeric excess (ee) based on ligand-metal-substrate interactions .
  • In-situ IR/NMR Spectroscopy : Track hydride transfer kinetics in Rh-catalyzed hydrogenation of α,β-unsaturated esters .
  • Isotopic Labeling : Use D2_2 or 13^{13}C-labeled substrates to probe regioselectivity and hydrogenation pathways .

Advanced Question: How can researchers optimize ligand design for specific substrate scopes in C–H activation?

Methodological Answer:
Structure-activity relationships (SAR) are explored via:

  • Ligand Modifications : Synthesize derivatives with varied substituents (e.g., CF3_3 vs. CH3_3) to tune steric bulk and electronics .
  • High-Throughput Screening : Test ligand libraries in Pd-catalyzed C–H arylation using diverse arene substrates .
  • Crystallographic Studies : Correlate ligand bite angles (from X-ray data) with catalytic efficiency in directing-group-assisted activation .

Advanced Question: What analytical strategies address contradictions in reported catalytic activities of metal complexes with this ligand?

Methodological Answer:
Discrepancies often arise from impurities or solvent effects. Mitigation strategies include:

  • Purity Validation : Use HPLC or GC-MS to detect trace phosphine oxides or unreacted precursors .
  • Solvent Screening : Compare catalytic rates in polar aprotic (DMF) vs. nonpolar (toluene) solvents to identify solvent-ligand interactions .
  • Controlled Atmosphere Studies : Exclude moisture/O2_2 via glovebox techniques to isolate ligand-specific effects .

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